Tetrahydroharman

Catalog No.
S1789832
CAS No.
2506-10-7
M.F
C12H14N2
M. Wt
186.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydroharman

CAS Number

2506-10-7

Product Name

Tetrahydroharman

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C12H14N2

Molecular Weight

186.25

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3

SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2

Synonyms

DL-Tetrahydroharman

Tetrahydroharman, also known as 1-methyl-1,2,3,4-tetrahydro-beta-carboline, is a heterocyclic amine belonging to the β-carboline alkaloid family. This compound is characterized by a tricyclic structure that includes indole and pyridine rings fused together. Tetrahydroharman is found in various plants, particularly those with traditional medicinal uses, and is also present in certain fermented food products such as vinegar. In mammals, including humans, it is formed endogenously as a metabolite of tryptamine following alcohol consumption .

The mechanism of action of THH remains unclear. However, its structural similarity to other β-carboline alkaloids suggests potential interactions with neurotransmitter systems, but more research is needed to confirm this [].

Tetrahydroharman is primarily synthesized through the condensation reaction between tryptamine and acetaldehyde. This reaction can occur under acidic conditions, such as in buffered media at pH levels of 6.0 to 7.4, where significant conversion of tryptamine to tetrahydroharman has been observed . The Pictet-Spengler reaction is a classic method utilized for this synthesis, highlighting its relevance in organic chemistry.

Research indicates that tetrahydroharman exhibits a variety of biological activities. It has been shown to possess antioxidant properties and may play a role in neuroprotection. Studies have suggested that tetrahydroharman can influence neurotransmitter systems and may have implications for mood regulation and anxiety disorders. Additionally, its formation in vivo suggests potential interactions with alcohol metabolism and related dysphoric effects .

The synthesis of tetrahydroharman can be achieved through several methods:

  • Pictet-Spengler Reaction: This method involves the condensation of tryptamine with acetaldehyde under acidic conditions.
  • Biogenic Pathways: In biological systems, tetrahydroharman can be synthesized from tryptamine via enzymatic reactions involving acetaldehyde produced during ethanol metabolism .
  • Synthetic Approaches: Various synthetic methodologies have been developed to create tetrahydroharman derivatives, allowing for the exploration of its pharmacological potential .

Tetrahydroharman has garnered interest for its potential applications in pharmacology and neuroscience. Its antioxidant properties suggest possible therapeutic uses in conditions associated with oxidative stress. Furthermore, its role as a metabolite in alcohol consumption points to potential applications in treating alcohol-related disorders. Additionally, tetrahydroharman's structural characteristics make it a valuable scaffold for the development of new drugs targeting various diseases.

Interaction studies involving tetrahydroharman focus on its effects on neurotransmitter systems and its potential neuroprotective roles. Research has indicated that tetrahydroharman may modulate serotonin receptors and influence dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases. Furthermore, studies on its antioxidant activity reveal its capacity to scavenge free radicals, contributing to cellular protection against oxidative damage.

Tetrahydroharman shares structural similarities with several other compounds within the β-carboline alkaloid family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Harmineβ-carboline alkaloidKnown for psychoactive properties; used in traditional medicine
Harmalolβ-carboline alkaloidExhibits anxiolytic effects; less studied than tetrahydroharman
Norharmanβ-carboline alkaloidPotentially involved in neuroprotection; less potent than tetrahydroharman
CalligonineIsomer of tetrahydroharmanMajor alkaloid from specific plant sources; known for blood pressure lowering effects

Tetrahydroharman's unique combination of structural features and biological activities distinguishes it from these similar compounds. Its specific interactions within biological systems and its formation pathways further enhance its significance in both research and potential therapeutic applications .

Tetrahydroharman, also known as tetrahydroharmane or 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a heterocyclic compound belonging to the β-carboline alkaloid family [1] [2]. The molecular structure of tetrahydroharman consists of a fused ring system comprising an indole moiety connected to a partially saturated six-membered nitrogen-containing ring . This tricyclic structure forms the characteristic β-carboline skeleton that defines this class of compounds [2].

The molecular formula of tetrahydroharman is C12H14N2, with a calculated molecular weight of 186.25296 g/mol [1] [3]. The structure contains two nitrogen atoms: one as part of the indole ring system and another within the partially saturated six-membered ring [5]. The compound features a methyl group attached to the carbon at position 1 of the β-carboline skeleton, which contributes to its distinctive chemical properties [2] [3].

The structural representation of tetrahydroharman can be described as follows:

  • A fully aromatic indole ring system fused to a partially saturated piperidine ring
  • A methyl substituent at position 1 of the β-carboline skeleton
  • Two nitrogen atoms: one in the indole ring (position 9) and one in the piperidine ring (position 2)
  • Four saturated carbon atoms in the partially hydrogenated pyridine portion of the molecule [2] [5]

The systematic IUPAC name for tetrahydroharman is 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, which precisely describes its structural arrangement [3] [5]. This nomenclature indicates the fusion of a pyridine ring (partially hydrogenated) to an indole system at positions 3 and 4 of the pyridine ring [5].

Physical Characteristics

Melting and Boiling Points

Tetrahydroharman exhibits distinct thermal properties that are characteristic of its molecular structure and intermolecular forces [6]. The melting point of tetrahydroharman has been experimentally determined to be in the range of 179-180°C [6]. This relatively high melting point is consistent with the presence of hydrogen bonding capabilities and the rigid tricyclic structure of the molecule [6] [11].

The boiling point of tetrahydroharman has been calculated to be approximately 362.6°C at standard atmospheric pressure (760 mmHg) [11]. This high boiling point reflects the compound's molecular weight and the presence of strong intermolecular forces, particularly hydrogen bonding through the nitrogen atoms [11]. The significant difference between the melting and boiling points indicates a substantial energy requirement for the transition from solid to gaseous state, which is typical for compounds with extensive intermolecular interactions [11] [6].

The thermal stability of tetrahydroharman is influenced by its structural features, particularly the presence of the indole nitrogen that can participate in hydrogen bonding [6]. This contributes to the compound's relatively high thermal transition points compared to similar molecular weight compounds lacking such hydrogen bonding capabilities [11].

Solubility Parameters

Tetrahydroharman demonstrates distinctive solubility characteristics that are governed by its molecular structure, particularly the presence of both hydrophobic aromatic regions and hydrophilic nitrogen-containing functional groups [9]. The compound exhibits moderate solubility in various organic solvents, with solubility patterns that reflect its amphiphilic nature [9] [11].

In polar protic solvents such as methanol and ethanol, tetrahydroharman shows appreciable solubility, especially upon heating [9]. This solubility is attributed to the capacity of the indole nitrogen (N-H) to form hydrogen bonds with the solvent molecules [9]. The compound also demonstrates solubility in polar aprotic solvents like dimethyl sulfoxide and acetonitrile, though generally to a lesser extent than in alcohols [11].

Tetrahydroharman exhibits limited solubility in water at neutral pH, which is consistent with its predominantly hydrophobic character [11]. However, in acidic aqueous solutions, the solubility increases significantly due to protonation of the nitrogen atom in the partially saturated ring, forming a water-soluble salt [9] [11]. This pH-dependent solubility behavior is characteristic of alkaloids containing basic nitrogen atoms [11].

In non-polar solvents such as hexane and petroleum ether, tetrahydroharman shows poor solubility [9]. However, it demonstrates moderate to good solubility in chloroform and dichloromethane, reflecting the balanced hydrophobic and hydrophilic nature of the molecule [11]. The solubility in these halogenated solvents is particularly useful for extraction and purification procedures [9] [11].

Spectroscopic Properties

Tetrahydroharman exhibits distinctive spectroscopic properties that are valuable for its identification and structural characterization [21] [27]. These properties arise from the compound's electronic structure, particularly the presence of the indole chromophore and the nitrogen-containing heterocyclic system [21].

Ultraviolet-Visible (UV-Vis) Spectroscopy:
Tetrahydroharman shows characteristic absorption bands in the ultraviolet region due to the presence of the indole chromophore [21]. The compound typically exhibits strong absorption maxima between 270-290 nm, attributed to π→π* transitions in the aromatic system [21] [27]. Additional absorption bands may be observed in the 300-320 nm region, corresponding to n→π* transitions involving the nitrogen lone pairs [21]. These spectral features are useful for quantitative analysis and purity assessment of tetrahydroharman [21] [27].

Infrared (IR) Spectroscopy:
The infrared spectrum of tetrahydroharman displays several characteristic absorption bands that correspond to specific functional groups within the molecule [27] [29]. Notable features include:

  • A broad absorption band around 3200-3400 cm⁻¹, attributed to the N-H stretching vibration of the indole moiety [27]
  • C-H stretching vibrations of the methyl group and methylene units in the 2800-3000 cm⁻¹ region [27] [29]
  • C=C and C=N stretching vibrations of the aromatic and heterocyclic rings at approximately 1600-1650 cm⁻¹ [27]
  • C-N stretching vibrations around 1200-1350 cm⁻¹ [29]
  • Out-of-plane C-H bending vibrations of the aromatic ring in the fingerprint region (700-900 cm⁻¹) [27] [29]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information about tetrahydroharman [23] [24]. The ¹H NMR spectrum typically shows:

  • A singlet at approximately 7.8-8.0 ppm corresponding to the indole N-H proton [23]
  • Multiple signals in the 7.0-7.5 ppm region attributed to the aromatic protons of the indole ring [23] [24]
  • Signals for the methylene protons of the partially saturated ring in the 1.8-3.5 ppm range [23]
  • A doublet around 1.4-1.6 ppm for the methyl group at position 1 [23] [24]

The ¹³C NMR spectrum of tetrahydroharman displays signals for all twelve carbon atoms, with characteristic chemical shifts for the aromatic carbons (110-140 ppm), the quaternary carbons of the indole system (approximately 135-140 ppm), and the aliphatic carbons of the partially saturated ring (20-60 ppm) [23] [24].

Mass Spectrometry:
Mass spectrometric analysis of tetrahydroharman typically shows a molecular ion peak at m/z 186, corresponding to its molecular weight [2] [5]. Fragmentation patterns often include the loss of the methyl group (m/z 171) and subsequent fragmentation of the partially saturated ring [2] [5]. These mass spectral characteristics are valuable for confirming the identity and purity of tetrahydroharman samples [2].

Chemical Reactivity Profile

Tetrahydroharman exhibits a diverse chemical reactivity profile that is governed by its structural features, particularly the presence of the indole moiety and the partially saturated nitrogen-containing ring . The compound can participate in various chemical transformations, making it an important intermediate in both synthetic and natural product chemistry .

The reactivity of tetrahydroharman is primarily centered around several key functional sites:

  • Indole Nitrogen (N-H): The indole nitrogen can undergo N-alkylation and N-acylation reactions . The relatively acidic N-H proton (pKa approximately 16-17) can be abstracted by strong bases, forming a nucleophilic nitrogen that readily reacts with electrophiles such as alkyl halides and acyl chlorides [31].

  • Tertiary Amine Nitrogen: The nitrogen atom in the partially saturated ring behaves as a typical tertiary amine, exhibiting nucleophilic properties . It can undergo quaternization with alkyl halides and can coordinate with Lewis acids [31]. This nitrogen also contributes to the compound's basicity, allowing for salt formation with acids [31].

  • C-1 Position: The carbon bearing the methyl group (C-1) is susceptible to oxidation, leading to the formation of the corresponding fully aromatic β-carboline derivative . This position can also undergo substitution reactions under specific conditions, particularly when activated by adjacent functional groups [31].

  • Aromatic Ring: The indole aromatic system can participate in typical electrophilic aromatic substitution reactions, although with modified reactivity patterns compared to simple indoles due to the fused ring system . Positions C-6 and C-7 (corresponding to the benzene portion of indole) are particularly reactive toward electrophilic substitution .

Tetrahydroharman can undergo oxidation reactions, particularly at the partially saturated ring, leading to various degrees of unsaturation . Oxidizing agents such as potassium permanganate or hydrogen peroxide can convert tetrahydroharman to dihydroharman or the fully aromatic harman . Conversely, tetrahydroharman can be further reduced using strong reducing agents like lithium aluminum hydride, affecting primarily the imine-like C=N bond in the molecule [31].

The compound can also participate in complex rearrangement reactions, particularly under acidic or high-temperature conditions . These transformations often involve ring opening and reclosure processes, leading to structural reorganization of the β-carboline skeleton .

Structural Isomerism and Stereochemistry

Tetrahydroharman exhibits important structural isomerism and stereochemical properties that significantly influence its physical, chemical, and biological characteristics [15] [16]. The compound's stereochemistry is primarily centered around the carbon atom at position 1 (C-1), which bears the methyl substituent [15].

The C-1 position in tetrahydroharman is a stereogenic center (chiral center) due to the attachment of four different substituents: the methyl group, the nitrogen-containing ring, the indole ring system, and a hydrogen atom [17] [18]. This stereogenic center gives rise to two possible stereoisomers: the (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and the (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [3].

These two stereoisomers are enantiomers - mirror images of each other that cannot be superimposed [17]. The (1R) enantiomer, also known as calligonine, is a naturally occurring alkaloid found in the roots of Calligonum minimum and the bark of Elaeagnus angustifolia [1] [3]. Both enantiomers possess identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light and with other chiral entities [17] [36].

When exposed to plane-polarized light, the pure enantiomers of tetrahydroharman exhibit optical activity [36]. One enantiomer rotates the plane of polarized light clockwise (dextrorotatory, designated with a "+" prefix), while the other rotates it counterclockwise (levorotatory, designated with a "-" prefix) [36] [38]. The specific rotation values for the pure enantiomers have been experimentally determined, providing a means for assessing enantiomeric purity [36] [38].

A racemic mixture (equal amounts of both enantiomers) of tetrahydroharman shows no optical rotation as the effects of the individual enantiomers cancel each other [36] [38]. This racemic form is often encountered in synthetic preparations of tetrahydroharman when stereoselective methods are not employed [32] [33].

The stereochemistry at the C-1 position can be controlled during synthesis using various stereoselective approaches [32] [33]. These include:

  • Asymmetric Pictet-Spengler reactions using chiral catalysts or auxiliaries [32]
  • Stereoselective reduction of the corresponding β-carboline [33]
  • Resolution of racemic mixtures through formation of diastereomeric salts or through enzymatic methods [32] [33]

Recent advances in synthetic methodology have enabled the preparation of enantiomerically pure tetrahydroharman with high optical purity (>99% enantiomeric excess) [32] [33]. These stereoselective syntheses are particularly important for applications requiring specific stereochemical configurations [32].

The stereochemistry of tetrahydroharman significantly influences its three-dimensional structure, affecting molecular recognition processes and interactions with biological targets [32] [33]. The different spatial arrangements of atoms in the enantiomers can lead to distinct biological activities, highlighting the importance of stereochemical considerations in the study of this compound [32] [33].

Occurrence in Medicinal Plants

Tetrahydroharman exhibits extensive presence within medicinal plant species, with particularly notable concentrations in traditional therapeutic preparations. Banisteriopsis caapi, a Malpighiaceae family member native to the Amazon Basin, serves as the primary botanical source for ayahuasca preparations and contains substantial quantities of tetrahydroharman alongside harmine and harmaline [3] [4] [5]. This tropical liana has been utilized for centuries in indigenous spiritual and medicinal practices, with tetrahydroharman contributing significantly to its pharmacological profile through monoamine oxidase inhibition and serotonin reuptake modulation [6] [7].

Peganum harmala, commonly known as Syrian rue or wild rue, represents another major source within the Nitrariaceae family [8]. This perennial herbaceous plant, distributed across Mediterranean regions, the Middle East, and Central Asia, accumulates tetrahydroharman primarily within its seeds at concentrations exceeding 5.9% by weight of total β-carboline alkaloids [8]. The species demonstrates remarkable adaptability to saline soils and temperate desert environments, with deep root systems facilitating alkaloid biosynthesis under harsh environmental conditions.

The passion fruit plant Passiflora edulis from the Passifloraceae family constitutes an important source, particularly within tropical American regions [9]. Research has demonstrated tetrahydroharman presence throughout stem and leaf tissues, with biosynthetic pathways involving tryptophan decarboxylation to tryptamine followed by acetylation and cyclodehydration processes [9]. This species has garnered significant attention due to its dual role as both a food crop and medicinal plant.

Elaeagnus angustifolia, known as Russian olive within the Elaeagnaceae family, contains elaeagnin or calligonin, which is structurally identified as tetrahydroharman [10]. The bark of this species additionally harbors multiple β-carboline derivatives including harman, dihydroharman, and various methylated analogs [10]. Traditional applications include blood pressure reduction and antimalarial effects, although specific therapeutic mechanisms remain under investigation.

Additional medicinal species demonstrating tetrahydroharman occurrence include Calligonum minimum (Polygonaceae), where the compound appears as calligonine within root tissues [2], and Leptactina densiflora (Rubiaceae), an African species traditionally employed for fever treatment [11]. These plants exemplify the compound's widespread distribution across taxonomically diverse medicinal flora.

Distribution Across Plant Families

Systematic analysis reveals tetrahydroharman distribution across thirteen distinct plant families, with Fabaceae representing the most prevalent family containing three documented species: Albizia polyphylla, Petalostyles labicheoides, and Acacia complanata [12] [13]. This concentration within leguminous species suggests potential evolutionary conservation of β-carboline biosynthetic pathways within this taxonomic group.

The Rubiaceae family contributes two significant species: Leptactina densiflora from tropical Africa and Psychotria viridis, the latter serving as a critical component in ayahuasca preparations alongside Banisteriopsis caapi [4] [11] [14]. This family's involvement aligns with broader patterns of indole alkaloid distribution within Gentianales order, where monoterpene indole alkaloids predominate [14].

Single-species representation occurs across nine additional families: Malpighiaceae (Banisteriopsis caapi), Nitrariaceae (Peganum harmala), Passifloraceae (Passiflora edulis), Polygonaceae (Calligonum minimum), Elaeagnaceae (Elaeagnus angustifolia), Euphorbiaceae (Aleurites fordii), Combretaceae (Guiera senegalensis), and Chenopodiaceae (Hammada leptoclada) [15] [13]. This taxonomic diversity indicates multiple independent evolutionary origins for tetrahydroharman biosynthesis rather than inheritance from common ancestral pathways.

Geographic distribution patterns reveal concentration within specific biogeographic regions. South American species cluster within the Amazon Basin, reflecting the region's role as a center of β-carboline alkaloid diversity [3] [5]. Mediterranean and Central Asian distributions align with arid-adapted species such as Peganum harmala and Elaeagnus angustifolia, suggesting environmental stress factors may influence alkaloid production [8] [10].

Australian Fabaceae species demonstrate regional endemism, with Petalostyles labicheoides and Acacia complanata representing continent-specific occurrences [12]. This pattern supports hypotheses regarding alkaloid evolution in isolated biogeographic contexts, where selective pressures may favor secondary metabolite diversification.

Presence in Fermented Products

Tetrahydroharman demonstrates significant presence within fermented food products, establishing dietary exposure pathways beyond direct plant consumption. Cereal vinegars represent a particularly important source, with tetrahydroharman-3-carboxylic acid and harmalan identified for the first time in vinegar through comprehensive metabolomic analyses [16]. Chinese varieties including Sichuan bran vinegar, Shanxi aged vinegar, Zhenjiang aromatic vinegar, and Fujian Monascus vinegar, alongside Japanese Ehime black vinegar, all contain measurable concentrations derived from tryptophan metabolism during fermentation processes [16].

Traditional wheat vinegar exhibits substantial β-carboline concentrations, with harman reaching 730 nanograms per milliliter and norharman achieving 96 nanograms per milliliter [17]. These levels result from Maillard reaction processes occurring during vinegar production, where tryptophan undergoes condensation reactions with carbonyl compounds generated through carbohydrate degradation [18] [19].

Soy sauce preparations contain tetrahydroharman derivatives at concentrations of 250 nanograms per milliliter for harman and 71 nanograms per milliliter for norharman [17]. Formation mechanisms involve lactic acid bacteria fermentation processes, where microbial enzymes catalyze tryptophan conversion through Pictet-Spengler condensation reactions [17].

Fermented alcoholic beverages including wine, beer, and sake demonstrate variable tetrahydroharman concentrations depending upon production methods and raw materials [17] [20]. Beer contains norharman at levels ranging from 2.7 to 5.29 nanograms per milliliter, while wine exhibits harman concentrations between 6.34 and 8.5 nanograms per milliliter [17]. Sake demonstrates the highest harman levels among alcoholic beverages at 29.86 nanograms per milliliter, reflecting rice fermentation specificity [17].

Processed food products undergo tetrahydroharman formation through thermal processing. Bread and baked goods develop these compounds via Maillard reactions during baking, with toasted bread varieties showing elevated concentrations [18]. Tomato products, particularly concentrated and dried preparations, contain substantial levels reaching 309 nanograms per gram in dried tomato samples [18]. The formation correlates with heating intensity and duration, with processing temperatures above 110 degrees Celsius favoring β-carboline generation [18].

Endogenous Formation in Mammals

Mammalian systems demonstrate intrinsic capacity for tetrahydroharman biosynthesis through endogenous metabolic pathways [21] [22] [23]. In humans, the compound forms primarily through alcohol metabolism, where acetaldehyde generated from ethanol oxidation undergoes condensation with tryptamine via the Pictet-Spengler reaction [22] [23]. This process occurs at physiological temperatures and neutral pH conditions, establishing tetrahydroharman as a normal metabolic product following alcohol consumption [23].

The formation mechanism involves tryptophan decarboxylation to tryptamine, followed by condensation with acetaldehyde to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline [22] [23]. Peak concentrations typically coincide with hangover periods, suggesting potential involvement in alcohol-related physiological effects [22]. Human platelets serve as primary accumulation sites, concentrating tetrahydroharman at levels significantly exceeding plasma concentrations [22].

Normal physiological conditions support tetrahydroharman formation through alternative pathways involving formaldehyde condensation with tryptamine [23]. This process occurs continuously in mammalian tissues, with formaldehyde generated through various metabolic routes including methylation reactions, amino acid metabolism, and one-carbon transfer processes [23]. The resulting compound, tetrahydronorharman, represents the non-methylated analog but follows similar biosynthetic principles.

Rat studies demonstrate tetrahydroharman presence in various tissues and biological fluids under normal conditions [22] [24]. These investigations reveal tissue-specific distribution patterns, with brain, liver, and kidney showing measurable concentrations [22]. The compound undergoes biotransformation through oxidative processes, yielding harmalan as the major metabolite alongside smaller quantities of harman [24].

Human urine contains tetrahydroharman derivatives as normal constituents, reflecting ongoing endogenous biosynthesis and metabolism [21] [22]. Concentrations vary based upon dietary intake, alcohol consumption, and individual metabolic factors [22]. The presence of these compounds in biological fluids has prompted research into their potential roles in neuropsychiatric conditions and normal physiological functions [22].

Peroxidase enzymes, including horseradish peroxidase, myeloperoxidase, and lactoperoxidase, catalyze tetrahydro-β-carboline oxidation to aromatic β-carbolines within biological systems [21]. This enzymatic pathway provides a mechanism for tetrahydroharman conversion to more biologically active derivatives, potentially influencing their pharmacological effects [21].

Environmental Distribution

Environmental occurrence of tetrahydroharman extends beyond biological systems into broader ecological contexts, although specific environmental distribution studies remain limited within current literature. The compound's presence in soil systems occurs primarily through plant root exudation and decomposition of alkaloid-containing plant materials [25]. Soil microorganisms potentially influence tetrahydroharman persistence and transformation through metabolic processes, although detailed characterization of these interactions requires further investigation.

Atmospheric distribution remains largely uncharacterized, though tobacco smoke has been identified as a minor source of β-carboline alkaloids including tetrahydroharman derivatives [22]. This atmospheric input pathway contributes to environmental circulation, particularly in regions with significant tobacco use [22].

Agricultural environments demonstrate tetrahydroharman presence through crop cultivation of alkaloid-producing species. Passion fruit cultivation, coffee production, and traditional medicinal plant agriculture contribute to environmental loading through normal plant growth and harvest activities [9] [26]. Soil pH significantly influences alkaloid biosynthesis and environmental persistence, with most plants requiring pH ranges between 6.0 and 7.5 for optimal alkaloid production [25].

Environmental distribution patterns reflect the intersection of biological production, agricultural practices, and industrial food processing. Fermented food production facilities likely represent point sources for environmental release through wastewater and organic waste streams [18] [16]. However, quantitative assessment of environmental concentrations and ecological impacts requires comprehensive environmental monitoring studies.

Water systems may contain tetrahydroharman through agricultural runoff, food processing discharge, and natural plant leaching processes. The compound's water solubility and stability characteristics influence environmental fate and transport, though specific studies addressing aquatic occurrence remain absent from current literature.

Climate factors potentially influence environmental distribution through effects on plant alkaloid biosynthesis. Temperature, humidity, and seasonal variations affect both plant production and environmental persistence of tetrahydroharman [25] [8]. Arid environments supporting species like Peganum harmala may demonstrate elevated soil concentrations due to reduced leaching and enhanced plant stress responses favoring alkaloid accumulation [8].

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Last modified: 08-15-2023

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